p-Azobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

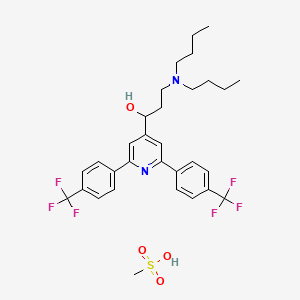

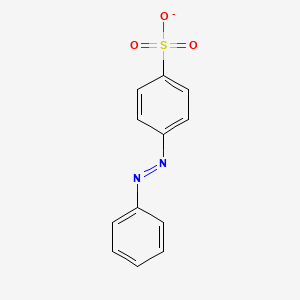

P-azobenzenesulfonate is a benzenesulfonate that is the conjugate base of p-azobenzenesulfonic acid. It is a conjugate base of a p-azobenzenesulfonic acid.

Applications De Recherche Scientifique

Molecular Switching and Synthesis

p-Azobenzenesulfonate is a key component in molecular materials, especially as a molecular switch due to its efficient cis-trans isomerization when exposed to appropriate radiation. This property makes it an excellent candidate in various applications, particularly in the chemical industry and materials science. The synthesis of azobenzene compounds like p-azobenzenesulfonate typically involves classical methods such as the azo coupling reaction, the Mills reaction, and the Wallach reaction, along with more recent preparative methods (Merino, 2011).

Supramolecular Systems and Solubilizing Properties

p-Azobenzenesulfonate plays a significant role in supramolecular systems, particularly when interacting with cationic surfactants like CTAB. This interaction significantly influences the formation and size of vesicles, which are critical in binding hydrophobic and hydrophilic substrates. Such systems have potential applications in drug delivery and material sciences (Kashapov et al., 2017).

Photopharmacology and Biomedical Applications

p-Azobenzenesulfonate derivatives have garnered interest in photopharmacology, particularly in designing optically controlled drugs for targeted drug action. The introduction of specific substituents in these compounds can achieve long-wavelength absorption, essential for in vivo applications. These advances have opened avenues for the development of novel photopharmaceuticals (Dong et al., 2015).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, water-soluble azobenzene derivatives, such as those containing amino[bis(ethanesulfonate)] groups, have been used as pH indicators. These indicators show vibrant color changes in response to pH variations and demonstrate excellent selectivity for protons over common metal ions. This property makes them useful for measuring environmental pH in specific scenarios (Cardona et al., 2017).

Photoalignment Materials in Photonic Applications

p-Azobenzenesulfonate-based photoalignment materials are highly effective in aligning liquid crystals, with a significant influence of relative humidity on their alignment quality. This property is particularly important in the fabrication of displays and photonic devices, where the alignment layer's phase retardation, order parameter, and anchoring strength are crucial (Shi et al., 2017).

Biocompatible and Photodynamic Materials

In biocompatible and photodynamic materials, azobenzene-based polymers have been explored as cell culture platforms. Their ability to isomerize in response to light makes them appealing for use in tissue engineering and regenerative medicine, offering on-demand activation or inhibition of biomaterial properties (Fedele et al., 2018).

Propriétés

Nom du produit |

p-Azobenzenesulfonate |

|---|---|

Formule moléculaire |

C12H9N2O3S- |

Poids moléculaire |

261.28 g/mol |

Nom IUPAC |

4-phenyldiazenylbenzenesulfonate |

InChI |

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17)/p-1 |

Clé InChI |

AJMNDPOSKIBVGX-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B1227777.png)

![Methyl 1,8,14a-trihydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1227782.png)

![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)